
alpha,alpha'-((Isotridecylimino)bis(methylene))bis(1H-imidazole-1-ethanol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-((11-Methyldodecyl)azanediyl)bis(1-(1H-imidazol-1-yl)propan-2-ol) is a complex organic compound featuring imidazole rings. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various scientific and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of imidazole-containing compounds typically involves the formation of the imidazole ring through cyclization reactions. One common method is the reaction of glyoxal, formaldehyde, and ammonia under acidic conditions
Industrial Production Methods
Industrial production of imidazole derivatives often employs microwave-assisted synthesis to enhance reaction rates and yields. This method involves the use of ionic liquids as catalysts, which can be recovered and reused without significant loss of activity .
化学反应分析
Types of Reactions
3,3’-((11-Methyldodecyl)azanediyl)bis(1-(1H-imidazol-1-yl)propan-2-ol) can undergo various chemical reactions, including:
Oxidation: Imidazole rings can be oxidized to form imidazolone derivatives.
Reduction: Reduction reactions can convert imidazole rings to imidazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the imidazole ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazolone derivatives, while nucleophilic substitution can introduce alkyl or aryl groups onto the ring .
科学研究应用
3,3’-((11-Methyldodecyl)azanediyl)bis(1-(1H-imidazol-1-yl)propan-2-ol) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and catalysts
作用机制
The mechanism of action of 3,3’-((11-Methyldodecyl)azanediyl)bis(1-(1H-imidazol-1-yl)propan-2-ol) involves its interaction with molecular targets such as enzymes and receptors. The imidazole rings can bind to metal ions and active sites of enzymes, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
相似化合物的比较
Similar Compounds
1,3-Diazole: Another imidazole derivative with similar chemical properties.
2-Methylimidazole: Known for its use in pharmaceuticals and as a curing agent for epoxy resins.
4,5-Dihydro-1H-imidazole: Used in the synthesis of various bioactive compounds.
Uniqueness
3,3’-((11-Methyldodecyl)azanediyl)bis(1-(1H-imidazol-1-yl)propan-2-ol) is unique due to its specific structural features, including the 11-methyldodecyl group and the bis(imidazolyl)propan-2-ol moiety. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
属性
CAS 编号 |
79111-59-4 |
|---|---|
分子式 |
C25H45N5O2 |
分子量 |
447.7 g/mol |
IUPAC 名称 |
1-[(2-hydroxy-3-imidazol-1-ylpropyl)-(11-methyldodecyl)amino]-3-imidazol-1-ylpropan-2-ol |
InChI |
InChI=1S/C25H45N5O2/c1-23(2)11-9-7-5-3-4-6-8-10-14-28(17-24(31)19-29-15-12-26-21-29)18-25(32)20-30-16-13-27-22-30/h12-13,15-16,21-25,31-32H,3-11,14,17-20H2,1-2H3 |
InChI 键 |
YWOOPFAIXCXKFW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCCCCCCCCCN(CC(CN1C=CN=C1)O)CC(CN2C=CN=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



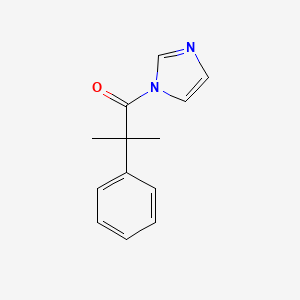
![(4-Chloro-8-iodo-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)methanol](/img/structure/B12938976.png)
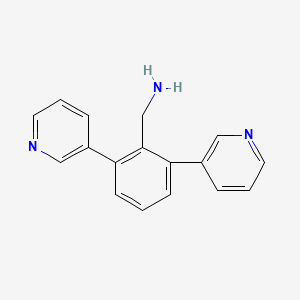
![6-(4H-1,2,4-Triazol-4-yl)-3-azabicyclo[3.1.0]hexane](/img/structure/B12938982.png)
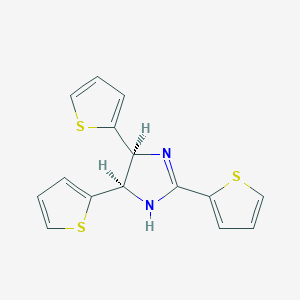
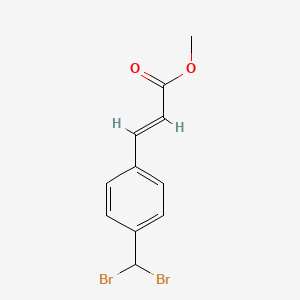
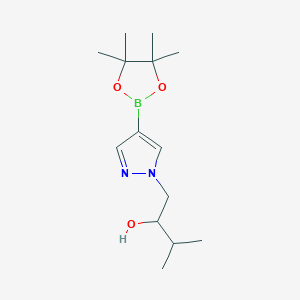

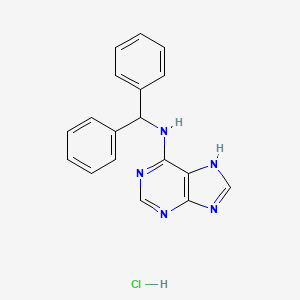
![N-[2-(1H-imidazol-5-yl)ethyl]-2-phenylacetamide](/img/structure/B12939013.png)
![1-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)cyclopropan-1-ol](/img/structure/B12939016.png)
![(3AS,7aR)-octahydrofuro[3,2-c]pyridine](/img/structure/B12939023.png)

